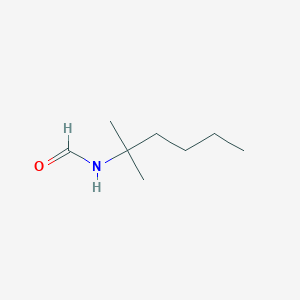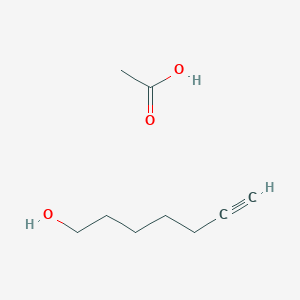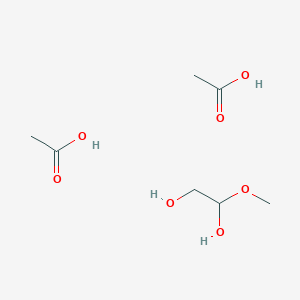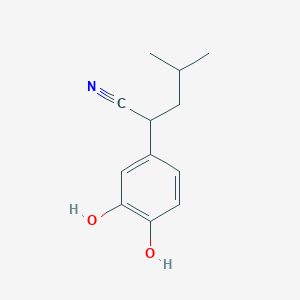
2-Hydroxycyclopentyl ethaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxycyclopentyl ethaneperoxoate is an organic compound characterized by the presence of a hydroxy group attached to a cyclopentane ring and an ethaneperoxoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclopentyl ethaneperoxoate typically involves the reaction of cyclopentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure the stability of the peroxoate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxycyclopentyl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form cyclopentanol and ethane.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone and ethane.
Reduction: Formation of cyclopentanol and ethane.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
2-Hydroxycyclopentyl ethaneperoxoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving peroxoate groups.
Medicine: Explored for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxycyclopentyl ethaneperoxoate involves the interaction of its peroxoate group with various molecular targets. The peroxoate group can generate reactive oxygen species (ROS), which can oxidize substrates and initiate various biochemical pathways. The hydroxy group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: Lacks the peroxoate group, making it less reactive in oxidation reactions.
Ethaneperoxoic Acid: Contains the peroxoate group but lacks the cyclopentane ring, resulting in different reactivity and applications.
Uniqueness
2-Hydroxycyclopentyl ethaneperoxoate is unique due to the combination of a hydroxy group, a cyclopentane ring, and an ethaneperoxoate moiety
Propriétés
Numéro CAS |
90904-56-6 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2-hydroxycyclopentyl) ethaneperoxoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)10-11-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
Clé InChI |
VQJIHHCZRNNFDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OOC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)

![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)



![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
